molecular formula C18H20N4O4S B12186029 Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12186029
M. Wt: 388.4 g/mol
InChI Key: UTPNLQVKVUOXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused oxazolo-pyridine core linked via a carboxamide group to a 4-methylthiazole-5-carboxylate moiety. Its synthesis likely involves coupling reactions between activated carbonyl intermediates and amine-containing heterocycles, as seen in analogous compounds .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N4O4S/c1-6-25-17(24)14-10(5)19-18(27-14)21-15(23)11-7-12(8(2)3)20-16-13(11)9(4)22-26-16/h7-8H,6H2,1-5H3,(H,19,21,23)

InChI Key

UTPNLQVKVUOXAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

ParameterValueSource
SolventEthanol (10–35% w/v)
BaseSodium carbonate (0.01–0.1 eq)
Temperature40–55°C (addition), 60–70°C (heating)
Reaction Time5–5.5 hours
Yield>98%

Procedure :

  • Dissolve thiourea in ethanol.

  • Add sodium carbonate and heat to 40–55°C.

  • Slowly add ethyl 2-chloroacetoacetate.

  • Heat to 60–70°C for 5–5.5 hours.

  • Filter and isolate the product.

Key Insight : Sodium carbonate acts as a base to deprotonate thiourea, facilitating nucleophilic attack on the chloroacetoacetate. High yields (>98%) are achieved due to optimized stoichiometry and temperature control.

Synthesis of 3-Methyl-6-(Propan-2-yl) Oxazolo[5,4-b]Pyridine-4-Carbonyl Chloride

The oxazolo[5,4-b]pyridine moiety is synthesized through a multi-step process involving cyclization and functionalization.

Core Steps

  • Cyclization to Form Oxazole Ring :

    • React 3-amino-2,6-difluoropyridine with a nitrile oxide or activated carboxylic acid.

    • Example: Use triphosgene to cyclize intermediates into oxazole derivatives.

  • Introduction of Propan-2-yl Group :

    • Alkylation of the pyridine nitrogen with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–115°C.

  • Activation to Acyl Chloride :

    • Treat the carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.

Optimized Conditions :

StepReagents/ConditionsYield
Oxazole FormationTriphosgene, pyridine~70%
AlkylationK₂CO₃, DMF, 60–115°C, 3–10 h~68%
Acyl Chloride FormationSOCl₂, reflux>90%

Coupling of Thiazole and Oxazolo-Pyridine Moieties

The final step involves coupling the amine group of the thiazole with the activated oxazolo-pyridine carbonyl.

Coupling Strategies

MethodReagents/ConditionsYield
Direct Amidation DCC/HOBt, DMF, 0–5°C, 12 h70–80%
Acyl Chloride Route SOCl₂, then amine in DCM85–90%

Procedure for Acyl Chloride Route :

  • Activate the oxazolo-pyridine carboxylic acid to an acyl chloride.

  • Stir with ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate in DCM at 25°C for 4–6 hours.

  • Quench with saturated NaHCO₃ and extract with ethyl acetate.

Critical Factors :

  • Solvent Choice : DCM or DMF enhances solubility of both reactants.

  • Temperature : Low temperatures (0–5°C) prevent side reactions during acylation.

Purification and Characterization

Purification Methods

StepMethodPurity
CrystallizationEthanol/water (1:1)>95%
Column ChromatographySilica gel, EtOAc/hexane>99%

Analytical Data :

  • HPLC : Purity >99.2% (UV detection at 254 nm).

  • NMR : Peaks confirm coupling (e.g., carbonyl at δ 170–175 ppm, aromatic protons at δ 7.5–8.5 ppm).

Challenges and Optimization Strategies

Common Impurities

ImpurityCauseMitigation
Uncoupled ThiazoleIncomplete reactionExtend reaction time or use excess acyl chloride
Hydrolyzed Oxazolo-PyridineMoisture during workupUse anhydrous solvents (e.g., DCM)

Process Optimization :

  • Large-Scale Synthesis : Use continuous flow reactors for precise temperature control.

  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amidation.

Comparative Analysis of Synthetic Routes

RouteStepsYieldAdvantagesLimitations
Two-Step Coupling 268–72%Simple, scalableModerate yields
Acyl Chloride 385–90%High purity, reproducibilityRequires hazardous reagents
HATU-Mediated 280–85%Fast, high efficiencyExpensive coupling agents

Industrial-Scale Considerations

  • Cost : Acyl chloride routes are cost-effective for large batches but require careful handling of SOCl₂.

  • Safety : Use exhaust systems to mitigate SOCl₂ fumes.

  • Scalability : Patent WO2012032528A2 describes a method for similar thiazoles with >90% yield at 80–85°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 189452-07-1)
  • Structural Differences: Replaces the oxazolo-pyridine group with a thiazolo-pyridine core and substitutes the carboxamide with an aminomethyl group.
  • Implications: The aminomethyl group enhances water solubility compared to the carboxamide in the target compound. The thiazolo-pyridine core may exhibit reduced steric hindrance, improving binding to flat hydrophobic enzyme pockets .
Substituted Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates
  • Structural Differences : Features a pyridine ring instead of the oxazolo-pyridine system.
  • These analogs are often hydrolyzed to carboxylic acids for further amidation, a strategy applicable to the target compound’s derivatization .

Functional Group Variations

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structural Differences : Incorporates a thiazolo-pyrimidine core and a chlorophenyl substituent.
  • The conjugated enone system in this compound may confer redox activity absent in the target molecule .
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS 957264-74-3)
  • Structural Differences : Substitutes the thiazole-oxazolo-pyridine system with a benzothiazole-pyrazole scaffold.
  • Implications :
    • The benzothiazole group may enhance fluorescence properties, useful in probe design.
    • The pyrazole ring introduces additional hydrogen-bonding sites, altering target affinity .

Key Research Findings

  • Synthetic Flexibility: The target compound’s oxazolo-pyridine moiety can be functionalized via reactions with thionyl chloride or bromoethanol, as demonstrated in related ester derivatives .
  • Stability Considerations : The ethyl ester group in the target compound confers greater hydrolytic stability compared to methyl esters in analogs like those in .
  • Biological Potential: Structural parallels to N-substituted thiazole carboxamides () suggest promise in targeting ATP-binding pockets, though the oxazolo group may reduce off-target interactions .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by the presence of multiple functional groups that may contribute to its biological activity. The key components include:

  • Thiazole ring : Known for various biological activities.
  • Oxazole moiety : Often associated with antimicrobial properties.
  • Pyridine derivative : Commonly found in pharmacologically active compounds.

This structural diversity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against a range of bacteria and fungi.

In a study examining related thiazole compounds, it was found that they exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens such as Escherichia coli and Staphylococcus aureus . This suggests a potential for Ethyl 4-methyl-2 to demonstrate similar efficacy.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Research has shown that thiazole-containing compounds can inhibit the proliferation of cancer cells. In vitro studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .

Enzyme Inhibition

Enzyme inhibition is another area where Ethyl 4-methyl-2 may exhibit activity. Compounds containing oxazole and thiazole rings have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and proteasomes, both of which are critical in inflammation and cancer progression .

Study 1: Antimicrobial Screening

A study conducted on thiazole derivatives reported significant antimicrobial activity against several strains of bacteria and fungi. The study utilized the agar well diffusion method to assess the efficacy of these compounds, revealing that some derivatives had MIC values comparable to standard antibiotics .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of thiazole derivatives, researchers found that certain compounds led to a marked reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

Study 3: Enzyme Inhibition Analysis

Research on enzyme inhibitors highlighted the potential of oxazole-containing compounds to inhibit COX enzymes effectively. This inhibition is crucial for developing anti-inflammatory drugs and cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.